molecular formula C17H19NO2 B5812573 N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide

N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide

Cat. No. B5812573
M. Wt: 269.34 g/mol
InChI Key: CJJMMXUMDVZNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide, also known as MMMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. This compound may also modulate the activity of ion channels, such as TRPV1, which are involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide is its potential therapeutic applications, particularly in the areas of anti-inflammatory, analgesic, and anti-cancer therapies. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide, including investigating its potential therapeutic applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the areas of anti-inflammatory, analgesic, and anti-cancer therapies. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes and modulating the activity of ion channels. This compound has various biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for future studies.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-6-16(20-4)15(10-11)18-17(19)14-8-12(2)7-13(3)9-14/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMMXUMDVZNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.